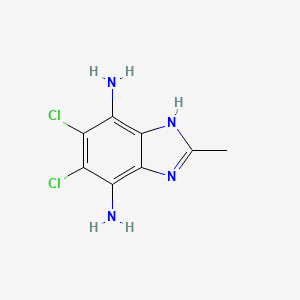

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

Description

Properties

Molecular Formula |

C8H8Cl2N4 |

|---|---|

Molecular Weight |

231.08 g/mol |

IUPAC Name |

5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine |

InChI |

InChI=1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14) |

InChI Key |

IOUURILQCZFEHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

The synthesis of this compound involves multi-step organic transformations, primarily starting from substituted phenylenediamines, followed by cyclization and functional group modifications. The literature reveals several approaches, mainly focusing on:

- Cyclization of substituted phenylenediamines to form benzimidazole rings

- Introduction of chlorine atoms via chlorination or starting from dichloro-substituted precursors

- Methylation at the 2-position of the benzimidazole ring

- Amination to introduce diamine groups at specific ring positions

Starting Materials and Key Intermediates

Representative Synthetic Routes

Route A: Cyclization of 4,5-Dichloro-1,2-phenylenediamine

Step 1: Cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide in methanol to yield 5,6-dichlorobenzimidazole intermediates. This step achieves ring closure forming the benzimidazole core with chlorine substitutions intact.

Step 2: Methylation at the 2-position of the benzimidazole ring is performed using methylating agents under controlled conditions, affording 2-methylbenzimidazole derivatives.

Step 3: Amination at the 4 and 7 positions is achieved through substitution reactions or by using diamine precursors, resulting in the final compound this compound.

Route B: Multi-step Synthesis via Schiff Base Intermediates

Starting from 4,5-dichloro phenylenediamine, condensation with amino-hydroxybenzoic acid derivatives in acidic media forms imidazole derivatives.

Subsequent reactions with aldehydes and amines generate Schiff base intermediates, which upon cyclization and further functionalization, yield benzodiazole derivatives with desired substitutions.

Final purification involves recrystallization in ethanol, providing high purity products suitable for further applications.

Reaction Conditions and Optimization

Analytical Characterization Supporting Preparation

Fourier Transform Infrared Spectroscopy (FTIR): Confirms functional groups such as NH₂, C=N, and aromatic C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR identifies methyl group at position 2 and amine protons at positions 4 and 7.

Mass Spectrometry (MS): Confirms molecular weight and presence of chlorine isotopes.

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Condensation with Aldehydes or Ketones

-

Mechanism : Reaction of 4,5-dichloro-o-phenylenediamine with aldehydes or ketones under acidic or basic conditions forms the benzodiazole core .

-

Example : Condensation of 4,5-dichloro-o-phenylenediamine with 4-methoxybenzaldehyde bisulfite adduct yields 5,6-dichlorobenzimidazole derivatives .

Use of Malonic/Oxalic Acids

-

Procedure :

Amidinium Salt Reactions

-

Mechanism : Reaction of o-phenylenediamine with amidinium salts (e.g., N-methyl-N-(methylthio) derivatives) under basic conditions yields benzimidazole or benzotriazepine derivatives .

Key Reaction Mechanisms

Kinase Inhibition

-

BRAF WT and BRAF V600E : Derivatives like 10h exhibit dual inhibition by binding to the kinase domain via hydrogen bonding (Glu500, Asp593) and hydrophobic interactions (Phe467, Val503) .

-

Binding Stability : RMSD values of ~1.45–1.54 Å during simulations indicate stable binding .

Structural Modifications

-

Hydrazide Derivatives : Reaction with hydrazine hydrate forms acid hydrazides, which undergo condensation with aldehydes to yield bioactive compounds .

-

Diazenyl Linkers : Substitution with phenyl diazenyl groups enhances biological activity in derivatives .

Analytical Characterization

-

NMR and FTIR :

-

Mass Spectrometry : Confirmatory data for molecular weight and purity.

Reaction Conditions and Challenges

Scientific Research Applications

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs from the benzodiazole, benzimidazole, and indazole families. Below is a detailed analysis based on substituent effects, reactivity, and available data from the literature.

Substituent Position and Electronic Effects

Table 1: Core Structure and Substituent Comparison

Key Observations :

- Chlorine vs. Methyl Substitution : The presence of chlorine in the target compound increases molecular weight and electron withdrawal compared to 2-Methyl-1H-benzo[d]imidazole-4,7-diamine, which lacks Cl .

- Hydroxymethyl vs. Methyl: The hydroxymethyl group in (4,6-Dichloro-1H-1,3-benzodiazol-2-yl)methanol improves solubility but reduces stability under acidic conditions compared to the methyl group in the target compound .

- Dione vs.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target compound’s melting point is expected to exceed 250°C due to its aromaticity and Cl substituents, though experimental data are lacking.

- In ¹H NMR , the methyl group (δ ~2.5) and aromatic protons (δ ~6.8–8.2) would dominate, with Cl substituents deshielding adjacent protons.

- Lumazine derivatives exhibit exceptionally high melting points (>320°C) due to their rigid, planar structures .

Table 3: Functional Group Influence on Bioactivity

| Compound Name | Key Reactivity/Bioactivity | Reference |

|---|---|---|

| This compound | Potential kinase inhibition (inferred from Cl and NH₂ groups) | — |

| 2-Methyl-1H-benzo[d]imidazole-4,7-diamine | Antitumor activity via protein kinase inhibition | |

| 5,6-Dichloro-1H-indazole-4,7-dione | Electron-deficient core; potential protease ligand | |

| 5-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine | Antibacterial and antifungal properties |

Analysis :

- The diamino groups in the target compound may facilitate interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding, similar to 2-Methyl-1H-benzo[d]imidazole-4,7-diamine’s antitumor mechanisms .

- Chlorine atoms could enhance binding to hydrophobic pockets in proteins, as seen in 5-Chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,2-diamine’s antimicrobial activity .

Biological Activity

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine (CAS Number: 6478-79-1) is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following properties:

- Molecular Formula : C8H6Cl2N2

- Molar Mass : 201.05 g/mol

- Melting Point : 238-240 °C

- Solubility : Soluble in methanol .

Biological Activity Overview

Research indicates that 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole derivatives exhibit various biological activities, including antibacterial and antiviral properties. The compound's structure allows it to interact with biological targets effectively.

Antibacterial Activity

Studies have shown that derivatives of benzodiazoles can possess significant antibacterial properties. For instance:

- A related compound demonstrated potent inhibitory activity against Staphylococcus aureus topoisomerase IV with an IC50 value of 0.012 μg/mL .

- The structural modifications in benzodiazoles enhance their interaction with bacterial DNA gyrase, which is crucial for bacterial replication.

Antiviral Activity

The compound has also been evaluated for antiviral efficacy:

- Certain thiazolidinone derivatives have shown high potency against viral targets, suggesting a potential for benzodiazole derivatives to inhibit viral replication pathways .

The biological activity of 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and repair:

- Inhibition of DNA Gyrase : This enzyme is essential for DNA replication in bacteria. By inhibiting gyrase, the compound can prevent bacterial growth.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of various benzodiazole derivatives against common pathogens. The results indicated that:

- Compounds similar to 5,6-Dichloro-2-methyl-1H-benzodiazole exhibited superior activity compared to traditional antibiotics like ampicillin .

Case Study 2: Cytotoxicity Assessment

In vitro studies using HepG2 human liver cell lines revealed that certain derivatives of benzodiazoles showed low cytotoxicity while maintaining antibacterial effectiveness. This highlights their potential as safer therapeutic agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar benzodiazole derivatives are prepared by heating precursors like halogenated uracil diamines with methylcyanoformimidate in DMF at elevated temperatures (>100°C) to yield high-purity crystalline products . Optimization involves monitoring reaction progress via TLC, adjusting stoichiometry of reagents (e.g., SnCl₂·2H₂O for nitro group reduction), and controlling reflux conditions (75°C, 5–7 hours) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d₆) to confirm aromatic proton environments and methyl group integration , mass spectrometry (EI-MS) for molecular ion validation, and IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1596 cm⁻¹) . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm purity .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water, ethanol) necessitates the use of DMF or DMSO for dissolution. Stability tests under varying pH and temperature conditions are critical, as diamines are prone to oxidation; inert atmospheres (N₂/Ar) and immediate use post-synthesis are recommended .

Advanced Research Questions

Q. What strategies resolve crystallographic ambiguities during X-ray structure determination of this benzodiazole derivative?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve chlorine and methyl group positional disorders . For twinned crystals, SHELXE enables robust phase determination via dual-space recycling. Pair with ORTEP-3 for thermal ellipsoid visualization to validate anisotropic displacement parameters .

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

- Methodological Answer : Systematic substitution at the 2-methyl or 5,6-dichloro positions can modulate bioactivity. For example, introducing electron-withdrawing groups (e.g., nitro, bromo) improves antimicrobial potency in analogous thiazolo-pyrimidines . Use density functional theory (DFT) to correlate HOMO/LUMO energies with redox behavior, guiding rational design .

Q. What electrochemical properties are relevant for applications in materials science?

- Methodological Answer : Cyclic voltammetry in acetonitrile reveals reversible redox peaks; the compound’s reduction potential correlates with LUMO energy levels (~-1.2 V vs. Ag/AgCl). Electrochemical stability over multiple cycles can be assessed using glassy carbon electrodes, with comparisons to reference compounds like 1,10-phenanthrolin-5-amine .

Q. How can computational modeling improve synthetic efficiency and property prediction?

- Methodological Answer : Machine learning models trained on structural analogs (e.g., quinazoline-4,7-diamines) predict optimal reaction conditions and substituent effects . Molecular docking (AutoDock/Vina) screens potential targets (e.g., EGFR kinase) by simulating binding interactions of the chloro-methyl substituents .

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for similar benzodiazoles?

- Methodological Answer : Variations in solvent (DMSO vs. CDCl₃), temperature, and concentration can shift peaks. Cross-validate with HSQC/HMBC experiments to assign coupling patterns unambiguously . Compare data against crystallographically validated structures (e.g., CIF files from the Cambridge Structural Database) .

Q. What validation steps ensure reproducibility in biological assays?

- Methodological Answer : Triangulate results using parallel synthesis batches and orthogonal assays (e.g., MIC testing for antimicrobial activity alongside cytotoxicity profiling) . For enzyme inhibition studies (e.g., EGFR), include positive controls (gefitinib) and validate via dose-response curves (IC₅₀ ± SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.